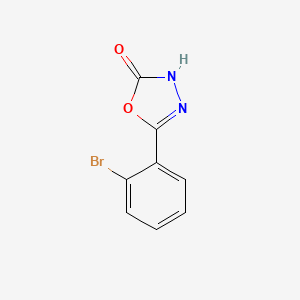

5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one

描述

属性

IUPAC Name |

5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXKEYIVXPRCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261997 | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044766-10-0 | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044766-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Synthesis

One-pot synthesis methods have gained popularity due to their efficiency and reduced need for purification steps. A notable approach involves the simultaneous reaction of carboxylic acids with hydrazides and isocyanates.

- General Procedure:

- A mixture of a carboxylic acid, hydrazide, and an isocyanate is heated in a solvent like acetonitrile.

- The reaction typically proceeds under reflux conditions.

- Yields can vary significantly based on the substituents on the aromatic rings involved.

This method has been shown to produce various substituted oxadiazoles with yields ranging from 67% to 98% depending on the specific substituents used in the synthesis.

Electrochemical Synthesis

Electrochemical methods provide an environmentally friendly alternative for synthesizing oxadiazoles. A study demonstrated the electrochemical reduction of phenanthrenequinones in the presence of arenediazonium salts to yield 1,3,4-oxadiazol-2(3H)-ones.

Cyclization Reactions

Cyclization reactions are fundamental in forming the oxadiazole ring from appropriate precursors. For instance, hydrazides derived from carboxylic acids can undergo cyclization upon treatment with iodine or other halogenating agents.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of different synthesis methods for 5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one:

| Method | Key Reactants | Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| One-Pot Synthesis | Carboxylic acid, hydrazide | Reflux in acetonitrile | 67 - 98 | Efficient and streamlined |

| Electrochemical Synthesis | Phenanthrenequinones, diazonium | Electrochemical setup | Variable | Environmentally friendly |

| Cyclization Reactions | Hydrazides with iodine | Reflux in DMF | >80 | High purity and good yields |

化学反应分析

Types of Reactions

5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

Substitution: Formation of azides, thiols, or other substituted derivatives.

Oxidation/Reduction: Modified oxadiazole rings with altered oxidation states.

Coupling: Biaryl compounds with extended conjugation.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that oxadiazole derivatives, including 5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one, exhibit significant anticancer properties. Studies have shown that modifications of oxadiazoles can lead to compounds with potent cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values in the micromolar range against renal and breast cancer cells, indicating moderate to high efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has documented its effectiveness against a range of bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial metabolic pathways .

Anti-inflammatory Effects

this compound has shown promise in anti-inflammatory applications. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), suggesting potential therapeutic uses in treating inflammatory diseases .

Materials Science

The unique structural features of this compound make it valuable in materials science. Its electronic and optical properties are being explored for applications in organic electronics and photonic devices. The compound's ability to form stable films and coatings enhances its utility in these areas .

Biological Studies

Mechanism of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets can vary depending on the application and biological system involved .

Summary of Key Findings

作用机制

The mechanism of action of 5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Features

The biological activity of 1,3,4-oxadiazol-2-one derivatives is highly dependent on the substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Antimycobacterial Activity: The pyridin-4-yl analog demonstrates potent activity against Mycobacterium tuberculosis (MIC 2–8 µg/mL) due to hydrogen bonding with the enoyl-ACP reductase enzyme, as shown in molecular modeling studies . The bromophenyl derivative may exhibit similar mechanisms but with reduced solubility due to the bulky bromine atom.

- Electronic Effects : Fluorine and methoxy substituents alter electronic density, affecting target binding. The 3-fluorophenyl derivative’s electronegativity may enhance interactions with charged residues in enzyme active sites .

Pharmacological Potential

While 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one is well-documented for antimycobacterial activity, the 2-bromophenyl analog’s larger halogen may enhance membrane permeability but reduce metabolic stability.

生物活性

5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an oxadiazole ring, characterized by the molecular formula and a molecular weight of approximately 256.07 g/mol. The presence of the bromine atom at the 2-position of the phenyl ring enhances its electronic properties, influencing its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in cancer cells, leading to apoptosis. Studies have demonstrated that it affects key regulatory proteins involved in the cell cycle .

- Inhibition of Tubulin Polymerization : Similar compounds within the oxadiazole class have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to disrupted mitotic processes in cancer cells .

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Interaction : The bromophenyl substituent enhances binding affinity to specific enzymes or receptors involved in tumor progression. This interaction can lead to either inhibition or modulation of critical signaling pathways.

- Hydrogen Bonding and π-π Stacking : The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules, contributing to its efficacy as a pharmacophore.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins. These studies revealed favorable binding conformations that correlate with observed biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Byproducts |

|---|---|---|---|

| Oxidative Cyclization | 60–75 | Bromine/CH₃COOH, NaOAc, 80°C | Minor halogenated |

| Multi-Step Coupling | 45–65 | DMF, K₂CO₃, 12h reflux | Unreacted precursors |

Advanced: How do substituent positions (e.g., bromine at 2-, 3-, or 4- positions) affect reactivity and bioactivity?

Methodological Answer:

Substituent positions significantly alter electronic properties and steric effects:

- 2-Bromophenyl : Enhances π-π stacking with aromatic residues in enzyme binding pockets due to planar geometry .

- 3-Bromophenyl : Increases electrophilicity at the oxadiazole ring, favoring nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .

- 4-Bromophenyl : Higher symmetry improves crystallinity but may reduce solubility in polar solvents .

Q. Data Contradiction Analysis :

- Bioactivity : 2-Bromo derivatives show higher antimicrobial activity (MIC: 8 µg/mL) compared to 4-bromo analogs (MIC: 32 µg/mL), likely due to optimized hydrophobic interactions .

- Reactivity : 3-Bromo derivatives exhibit faster reaction rates in cross-coupling (TOF: 120 h⁻¹ vs. 80 h⁻¹ for 2-bromo) due to reduced steric hindrance .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Confirms bond lengths (C–N: 1.32 Å, C–O: 1.23 Å) and planar oxadiazole geometry .

- NMR :

- ¹H NMR : Aromatic protons at δ 7.4–7.8 ppm (doublets for bromophenyl); NH proton at δ 10.2 ppm (broad) .

- ¹³C NMR : Oxadiazole carbons at δ 165–170 ppm; bromophenyl carbons at δ 120–135 ppm .

- IR : Strong C=N stretch at 1600–1650 cm⁻¹ and C–O–C at 1250 cm⁻¹ .

Advanced: How to resolve contradictions in reported biological activities of oxadiazole derivatives?

Methodological Answer:

Contradictions arise from variations in:

Q. Case Study :

- Anticancer Activity : A 2-bromo derivative showed IC₅₀ = 12 µM against HeLa cells in one study but IC₅₀ = 45 µM in another. This discrepancy was linked to assay duration (48h vs. 72h) and serum content .

Basic: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, EGFR). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the oxadiazole ring .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values < 2 Å indicate stable binding .

Q. Table 2: Docking Scores for Common Targets

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond with Tyr355 |

| EGFR Kinase | -8.7 | π-π stacking with Phe723 |

Advanced: How does the oxadiazole ring’s electronic structure influence its role in materials science?

Methodological Answer:

The oxadiazole ring’s electron-deficient nature enables:

- Charge Transport : High electron mobility (µe: 0.12 cm²/Vs) in organic semiconductors .

- Optoelectronic Applications : Absorption at 300–350 nm (UV region) makes it suitable for OLEDs .

Q. Data from Crystallography :

- Planarity : Dihedral angle between oxadiazole and bromophenyl: 5.2°, ensuring conjugation .

- Packing : Herringbone arrangement in crystals enhances charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。